molecular formula C12H20O B2498022 2-(2-Adamantyl)ethanol CAS No. 39555-28-7

2-(2-Adamantyl)ethanol

Cat. No. B2498022
Key on ui cas rn: 39555-28-7
M. Wt: 180.291
InChI Key: RBCVHZUCLVUJGR-UHFFFAOYSA-N
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Patent
US08178679B2

Procedure details

To a solution of lithium aluminium hydride (1.58 g, 41.63 mmol) in anhydrous tetrahydrofuran was slowly added a solution of Intermediate 72 (6.2 g, 29.76 mmol) in tetrahydrofuran (55 mL). The reaction mixture was stirred at room temperature overnight. Then water (12 mL), sodium hydroxide 4N (12 mL) and finally water again (36 mL) were added into the solution at 0° C. The mixture was stirred for some minutes and the resulting salts were filtered through a pad of Celite® washing with ethyl acetate (100 mL). The crude was treated with water and methylen chloride and the solvent of the organic layer was removed under reduced pressure to give the title compound as an oil (4.83 g, 90%), which was used in the next step without further purification.
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Intermediate 72
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]3)[CH:8]1[CH2:17][C:18](OC)=[O:19])[CH2:14]2.O.[OH-].[Na+]>O1CCCC1>[CH:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]3)[CH:8]1[CH2:17][CH2:18][OH:19])[CH2:14]2 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Intermediate 72
Quantity
6.2 g
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
55 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
O
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for some minutes
FILTRATION
Type
FILTRATION
Details
the resulting salts were filtered through a pad of Celite®
WASH
Type
WASH
Details
washing with ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
The crude was treated with water and methylen chloride
CUSTOM
Type
CUSTOM
Details
the solvent of the organic layer was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.83 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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